Neotriptophenolide is a natural product found in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
Neotriptophenolide
CAS No.: 81827-74-9
Cat. No.: VC21341851
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81827-74-9 |
---|---|
Molecular Formula | C21H26O4 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | (3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one |
Standard InChI | InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 |
Standard InChI Key | YQHBJMHUMJXFDN-KKSFZXQISA-N |
Isomeric SMILES | CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O |
Canonical SMILES | CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O |
Chemical Structure and Properties
Neotriptophenolide (CAS No. 81827-74-9) is a tetracyclic diterpenoid with the molecular formula C21H26O4 . This compound belongs to a specific class of natural products characterized by a phenanthro[1,2-c]furan-1(3H)-one structure. It features two defined stereocenters and contains functional groups including a gamma-lactone, an aromatic ether, and a phenolic hydroxyl group .
Physical and Chemical Properties
Neotriptophenolide possesses several distinctive chemical and physical characteristics that contribute to its biological activity. The comprehensive properties of this compound are presented in the following table:
Property | Value |
---|---|
CAS Number | 81827-74-9 |
Molecular Formula | C21H26O4 |
Molecular Weight | 342.43 g/mol |
IUPAC Name | (3bR,9bS)-3b,4,5,9b,10,11-Hexahydro-9-hydroxy-6-methoxy-9b-methyl-7-(1-methylethyl)phenanthro[1,2-c]furan-1(3H)-one |
XLogP3 | 4 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 55.8 Ų |
Heavy Atom Count | 25 |
Complexity | 595 |
Defined Atom Stereocenter Count | 2 |
Solubility | Soluble in DMSO (100 mg/mL, 292.03 mM; requires ultrasonic treatment) |
The compound's solubility characteristics indicate it dissolves well in organic solvents like DMSO, which is important for laboratory research applications . The moderate topological polar surface area (55.8 Ų) and relatively high XLogP3 value (4) suggest that the compound has limited water solubility but good cell membrane permeability potential .
Natural Sources
Plant Origins
Neotriptophenolide is primarily isolated from plants belonging to the genus Tripterygium, particularly Tripterygium wilfordii and Tripterygium hypoglaucum . These plant species are native to East Asia and have a long history of use in traditional Chinese medicine. Specifically, Neotriptophenolide is isolated from the root barks of Tripterygium hypoglaucum, where it exists as a sesquiterpene pyridine alkaloid .
Research Status and Limitations
Current Research State
The research specifically focused on Neotriptophenolide appears to be limited compared to other compounds from Tripterygium species. While chemical characterization is well-established, detailed studies on its biological activities, mechanism of action, and therapeutic potential appear to be less documented in the scientific literature.
This relative lack of specific information suggests an opportunity for further research to elucidate the pharmacological properties of Neotriptophenolide in isolation from other compounds in the plant extract.
Comparative Analysis
Other compounds from Tripterygium species, particularly triptolide, triptonide, and celastrol, have been more extensively studied. These related compounds have demonstrated significant biological activities:
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Triptolide has shown potent anti-inflammatory effects by suppressing various inflammatory mediators and pathways, including IL-1, IL-8, and MCP-1 production, as well as inhibiting NF-κB DNA binding activity .
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Triptonide has demonstrated antitumor effects, including inhibition of vasculogenic mimicry in pancreatic cancer cells and suppression of epithelial-mesenchymal transition in gastric cancer-associated fibroblasts .
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Celastrol exhibits anti-inflammatory properties through multiple mechanisms, including inhibition of neutrophil oxidative burst and suppression of the SYK-MEK-ERK-NF-κB signaling cascade .
These findings with related compounds could inform future research directions for Neotriptophenolide.
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